Ethyl 2-amino-3,5,6-trichlorobenzoate
Description
Ethyl 2-amino-3,5,6-trichlorobenzoate is a substituted benzoate ester featuring an amino group at the 2-position and three chlorine atoms at the 3-, 5-, and 6-positions of the aromatic ring.
Properties
Molecular Formula |
C9H8Cl3NO2 |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
ethyl 2-amino-3,5,6-trichlorobenzoate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3 |
InChI Key |
RFHGJHPFCSINGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,5,6-trichlorobenzoate typically involves the chlorination of ethyl benzoate followed by amination. One common method is as follows:
Chlorination: Ethyl benzoate is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3, 5, and 6 positions of the benzene ring.
Amination: The resulting ethyl 3,5,6-trichlorobenzoate is then reacted with ammonia or an amine source under suitable conditions to replace one of the chlorine atoms with an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,5,6-trichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines or other reduced products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include nitrobenzoates or nitrosobenzoates.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is 2-amino-3,5,6-trichlorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3,5,6-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,5,6-trichlorobenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of chlorine atoms and the amino group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Methyl 3-amino-3-(4-(trifluoromethyl)phenyl)propanoate
- Structural Features: A propanoate ester with an amino group and a trifluoromethyl-substituted phenyl ring.
- Functional Groups: Amino, trifluoromethyl, and ester.
- Key Differences: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, compared to the trichloro (-Cl₃) substitution in Ethyl 2-amino-3,5,6-trichlorobenzoate. The propanoate backbone (vs.
- Applications: Like this compound, this compound is categorized as a primary amine, suggesting use as a synthetic intermediate in pharmaceuticals or agrochemicals. However, both are discontinued, hinting at shared challenges in scalability or utility .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structural Features : Methyl benzoate esters with sulfonylurea and triazine moieties.
- Functional Groups : Sulfonylurea, methoxy, methyl-triazine, and ester.
- Key Differences: Sulfonylurea herbicides rely on sulfonylurea linkages for herbicidal activity, unlike the amino-trichloro motif in this compound.
- Applications: Metsulfuron methyl ester is a potent herbicide targeting acetolactate synthase (ALS) in plants. The absence of a sulfonylurea group in this compound likely precludes herbicidal activity, though its chlorine-rich structure may confer fungicidal or insecticidal properties .
Etridiazole (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole)
- Structural Features : A thiadiazole ring with ethoxy and trichloromethyl groups.
- Functional Groups : Trichloromethyl, ethoxy, and heterocyclic thiadiazole.
- Key Differences: Etridiazole’s trichloromethyl group is directly attached to a heterocyclic ring, while this compound has chlorine atoms on an aromatic benzene ring. The amino group in the latter may enable nucleophilic reactivity, unlike Etridiazole’s electrophilic thiadiazole core.
- Applications: Etridiazole is a soil fungicide.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The trichloro substitution in this compound likely increases electrophilicity at the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution. This contrasts with sulfonylurea herbicides, where activity depends on enzyme inhibition .
- Bioactivity Potential: While Etridiazole’s trichloromethyl group contributes to fungicidal activity, this compound’s amino group could serve as a site for derivatization, enabling tailored bioactivity .
- Discontinuation Factors: Both this compound and Methyl 3-amino-3-(4-(trifluoromethyl)phenyl)propanoate are discontinued, possibly due to synthesis complexity, regulatory hurdles, or inferior performance compared to commercial alternatives like sulfonylureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
